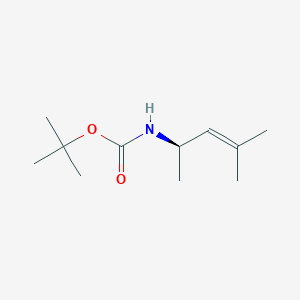

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI), commonly known as Isopropenyl methylcarbamate (IPMC), is a carbamate insecticide that is widely used in agriculture and public health programs. IPMC is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. The chemical formula for IPMC is C9H17NO2, and its molecular weight is 171.24 g/mol.

Mécanisme D'action

The mechanism of action of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) involves the inhibition of AChE, which leads to the accumulation of acetylcholine at the synapse and the overstimulation of the nervous system. This results in the disruption of normal physiological processes, including muscle contraction, respiration, and heart function. Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) is highly toxic to insects and other arthropods, but it can also affect non-target organisms, including humans and other mammals.

Effets Biochimiques Et Physiologiques

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can cause a range of biochemical and physiological effects in organisms that are exposed to it. These effects include the inhibition of AChE activity, the accumulation of acetylcholine at the synapse, the overstimulation of the nervous system, and the disruption of normal physiological processes. Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can also cause oxidative stress, DNA damage, and apoptosis in cells, leading to tissue damage and organ dysfunction.

Avantages Et Limitations Des Expériences En Laboratoire

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has several advantages and limitations for use in laboratory experiments. Its insecticidal properties make it a useful tool for studying the nervous system and the effects of AChE inhibition. Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can also be used to test the efficacy of other insecticides and to develop new insecticide formulations. However, Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) is highly toxic and can pose a risk to researchers and other laboratory personnel. Careful handling and disposal procedures are necessary to prevent exposure and contamination.

Orientations Futures

There are several future directions for research on Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) and its applications. One area of research is the development of safer and more effective insecticides that target specific pests and minimize the risk to non-target organisms. Another area of research is the investigation of the biochemical and physiological effects of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) on different organisms and the development of new therapies for Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) poisoning. Additionally, research is needed to understand the environmental fate and transport of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) and its potential impact on ecosystems and human health.

Méthodes De Synthèse

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can be synthesized by the reaction of isopropenyl alcohol and methyl isocyanate in the presence of a catalyst. The reaction takes place at a temperature of around 60-70°C and a pressure of 1-2 atm. The yield of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can be improved by using a higher concentration of reactants, a longer reaction time, and a better catalyst.

Applications De Recherche Scientifique

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been extensively studied for its insecticidal properties and its mechanism of action. It is known to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is essential for the normal functioning of the nervous system. Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) binds to the active site of AChE and prevents the hydrolysis of acetylcholine, leading to the accumulation of acetylcholine at the synapse and the overstimulation of the nervous system.

Propriétés

Numéro CAS |

158300-08-4 |

|---|---|

Nom du produit |

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)-(9CI) |

Formule moléculaire |

C11H21NO2 |

Poids moléculaire |

199.29 g/mol |

Nom IUPAC |

tert-butyl N-[(2R)-4-methylpent-3-en-2-yl]carbamate |

InChI |

InChI=1S/C11H21NO2/c1-8(2)7-9(3)12-10(13)14-11(4,5)6/h7,9H,1-6H3,(H,12,13)/t9-/m1/s1 |

Clé InChI |

YLHOUQYHGGRZBH-SECBINFHSA-N |

SMILES isomérique |

C[C@H](C=C(C)C)NC(=O)OC(C)(C)C |

SMILES |

CC(C=C(C)C)NC(=O)OC(C)(C)C |

SMILES canonique |

CC(C=C(C)C)NC(=O)OC(C)(C)C |

Synonymes |

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B118826.png)

![D-[1,2-13C2]glucose](/img/structure/B118848.png)